molecular formula C14H9F6N3O B3007687 N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide CAS No. 1092344-20-1

N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide

Cat. No.: B3007687
CAS No.: 1092344-20-1
M. Wt: 349.236
InChI Key: UPLVSHZYYHGKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and pharmacological activities. This compound, in particular, has garnered interest due to its unique chemical structure, which includes two trifluoromethyl groups and a carboxamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)benzamide
  • 2-(pyridin-2-yl)pyrimidine derivatives
  • N-(pyridin-2-yl)acetamide

Uniqueness

N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its lipophilicity and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O/c15-13(16,17)10-5-8(6-11(23-10)14(18,19)20)12(24)22-7-9-3-1-2-4-21-9/h1-6H,7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLVSHZYYHGKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.